N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide
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Overview
Description
N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with 4,6-dimethyl-2-aminopyrimidine under specific conditions to form an intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound has a similar pyrimidine structure and is studied for its corrosion inhibition properties.
1-(4′,6′-Dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole: Another compound with a dimethylpyrimidine group, known for its antibacterial and cytotoxic activities.
Uniqueness
N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide stands out due to its unique combination of a chlorophenyl group and a dimethylpyrimidinyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18ClN5O |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[(E)-N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C20H18ClN5O/c1-13-12-14(2)23-19(22-13)26-20(24-17-10-8-16(21)9-11-17)25-18(27)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
LXOMAGFKMLJKCW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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